molecular formula C11H11BrN2O2 B1391779 Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate CAS No. 1221791-96-3

Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate

Cat. No.: B1391779
CAS No.: 1221791-96-3
M. Wt: 283.12 g/mol
InChI Key: MKISKUFLWWXQOE-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate is a heterocyclic organic compound with a pyridine ring substituted with bromine, cyano, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate typically involves the bromination of 3-cyano-4,6-dimethyl-2-pyridinecarboxylate followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The esterification step involves the reaction of the brominated intermediate with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Substituted pyridine derivatives.

    Reduction: Amino-substituted pyridine derivatives.

    Hydrolysis: 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid.

Scientific Research Applications

Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in the study of enzyme inhibition.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate involves its interaction with specific molecular targets. For instance, as a ligand, it can bind to the active site of enzymes, inhibiting their activity. The cyano and ester groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-cyano-4,6-dimethyl-2-pyridinecarboxylate: Lacks the bromine substituent, which may affect its reactivity and binding properties.

    5-Bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylic acid: The acid form of the compound, which may have different solubility and reactivity.

    Ethyl 5-chloro-3-cyano-4,6-dimethyl-2-pyridinecarboxylate: Similar structure but with a chlorine substituent instead of bromine, which can influence its chemical behavior.

Uniqueness

Ethyl 5-bromo-3-cyano-4,6-dimethyl-2-pyridinecarboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s overall reactivity and binding properties. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

ethyl 5-bromo-3-cyano-4,6-dimethylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-4-16-11(15)10-8(5-13)6(2)9(12)7(3)14-10/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKISKUFLWWXQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(C(=C1C#N)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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